1-Butyl-7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
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Overview
Description
1-Butyl-7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the fluoro group: This can be done via electrophilic fluorination using reagents like Selectfluor.
Attachment of the sulfonyl group: This step might involve the reaction of the quinoline derivative with a sulfonyl chloride in the presence of a base.
Alkylation and amination:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This would involve the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
1-Butyl-7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential use as a therapeutic agent due to its structural similarity to known drugs.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Butyl-7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent derived from quinine.
Ciprofloxacin: A fluoroquinolone antibiotic.
Uniqueness
1-Butyl-7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other quinoline derivatives. The presence of the butyl, diethylamino, and sulfonyl groups, along with the fluoro substitution, can significantly influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-butyl-7-(diethylamino)-3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O3S/c1-6-9-12-28-16-24(32(30,31)19-11-10-17(4)18(5)13-19)25(29)20-14-21(26)23(15-22(20)28)27(7-2)8-3/h10-11,13-16H,6-9,12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCORNZXGOZJOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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